molecular formula C20H19F3N4O3S B12480828 4-nitro-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide

4-nitro-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide

Cat. No.: B12480828
M. Wt: 452.5 g/mol
InChI Key: CHLHJCVLWCHJMK-UHFFFAOYSA-N
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Description

4-nitro-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide is a complex organic compound that features a piperidine ring, a trifluoromethyl group, and a nitrobenzamide moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide typically involves multi-step organic reactions. The process begins with the preparation of the piperidine derivative, followed by the introduction of the trifluoromethyl group and the nitrobenzamide moiety. Common reagents used in these reactions include trifluoromethyl iodide, piperidine, and nitrobenzoyl chloride. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-nitro-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving strong bases like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions include various substituted piperidine derivatives, reduced amine forms, and other functionalized benzamide compounds.

Scientific Research Applications

4-nitro-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-nitro-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(piperidine-4-yl) benzamide derivatives
  • Trifluoromethyl-substituted benzamides
  • Nitrobenzamide analogs

Uniqueness

4-nitro-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its metabolic stability, while the piperidine ring contributes to its pharmacological activity.

Properties

Molecular Formula

C20H19F3N4O3S

Molecular Weight

452.5 g/mol

IUPAC Name

4-nitro-N-[[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C20H19F3N4O3S/c21-20(22,23)14-6-9-17(26-10-2-1-3-11-26)16(12-14)24-19(31)25-18(28)13-4-7-15(8-5-13)27(29)30/h4-9,12H,1-3,10-11H2,(H2,24,25,28,31)

InChI Key

CHLHJCVLWCHJMK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)NC(=S)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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